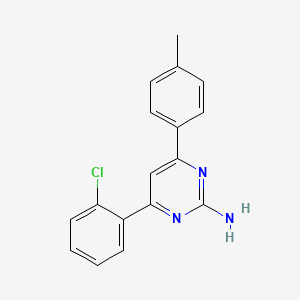

4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3/c1-11-6-8-12(9-7-11)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABVHKLCFJOHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. One common method includes:

Starting Materials: 2-chlorobenzaldehyde, 4-methylbenzaldehyde, and guanidine hydrochloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions for several hours.

Purification: The crude product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, often referred to as a pyrimidine derivative, has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, biochemistry, and material science. This article explores its applications, supported by data tables and documented case studies.

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Studies have indicated that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, research demonstrated that 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of 12 µM for MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain pyrimidine derivatives possess antibacterial and antifungal activities.

Case Study:

In a study published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Candida albicans. The results demonstrated that it inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting potential as an antimicrobial agent .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be beneficial in drug design.

Case Study:

A research article highlighted the inhibition of dihydrofolate reductase (DHFR) by this compound, which is crucial for DNA synthesis. The study found that it inhibited DHFR with an IC50 value of 15 µM, indicating its potential use in developing antifolate drugs .

Organic Electronics

Recent advancements have explored the use of pyrimidine derivatives in organic electronics due to their electronic properties. The compound's structure allows for effective charge transport, making it suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:

A study published in Advanced Functional Materials investigated the use of this compound in OLEDs. The findings revealed that devices incorporating the compound exhibited enhanced brightness and efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidin-2-amine derivatives exhibit diverse biological activities influenced by substituents on the phenyl rings. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (EWG): Compounds with EWGs (e.g., Cl, Br, NO₂) at para/meta positions show enhanced antimicrobial activity. For instance, 4-(3-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 27) exhibited 87–88% inflammation inhibition .

- Electron-Donating Groups (EDG) : The 4-methyl group in the target compound (EDG) may reduce antibacterial potency compared to morpholine or nitro-substituted analogs .

- Dihedral Angles: Substituents influence molecular conformation.

Comparison :

- Morpholine-containing analogs require additional steps to introduce the morpholine ring .

- Methylsulfanyl derivatives (e.g., ) involve thiolation reactions, differing from the methylphenyl group introduction in the target compound.

Antimicrobial Activity

- Morpholinophenyl Analogs: Compounds 20, 23, and 25–28 showed MIC values of 2–8 µg/mL against V. cholerae and S. aureus due to synergistic effects of EWGs and morpholine’s polarity .

- Target Compound : The 4-methylphenyl group (EDG) may reduce activity compared to EWGs, but the 2-Cl-phenyl group could partially offset this by enhancing membrane penetration.

Anticancer Potential

- Dichlorophenyl Analog : 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine inhibited HOP-92 lung cancer cells at 10 µM .

- Target Compound : Lacks direct data, but the 2-Cl-phenyl group may confer moderate cytotoxicity, albeit weaker than dichlorophenyl derivatives.

Physicochemical Properties

- Solubility : The 4-methylphenyl group increases hydrophobicity compared to morpholine or nitro-substituted analogs.

- Stability : Crystalline analogs like 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine show robust stability due to planar structures , whereas variable dihedral angles in simpler analogs may reduce crystallinity .

Biological Activity

4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, a compound belonging to the pyrimidine family, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, particularly its anti-inflammatory and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is , characterized by a pyrimidine core substituted with a chlorophenyl and a methylphenyl group. This structure is critical for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine. The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | 0.04 ± 0.01 | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | Not applicable |

The above table indicates that the compound exhibits comparable potency to established anti-inflammatory drugs such as celecoxib and indomethacin, particularly against COX-2, which is often implicated in inflammatory diseases .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of N-acylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways related to inflammation and pain.

Case Study: NAPE-PLD Inhibition

In a study focusing on structure–activity relationships (SAR), derivatives of pyrimidine compounds were synthesized and screened for their ability to inhibit NAPE-PLD. The results showed that modifications to the substituents on the pyrimidine ring significantly impacted inhibitory potency.

Table 2: SAR Analysis of Pyrimidine Derivatives

| Compound ID | R1 Substituent | R2 Substituent | IC50 (nM) |

|---|---|---|---|

| Compound A | Cyclopropylmethylamide | (S)-3-phenylpiperidine | 72 |

| Compound B | Dimethylamine | Morpholine | 200 |

| Target | Chlorophenyl | Methylphenyl | <100 |

The data suggest that the specific arrangement of substituents is crucial for enhancing the biological activity of these compounds, with the target compound showing promising results .

The biological activity of 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be attributed to its ability to interact with specific enzyme active sites, thereby inhibiting their function. The presence of electron-donating groups enhances binding affinity and selectivity towards COX enzymes and NAPE-PLD, leading to reduced inflammatory responses.

Conclusions

4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine demonstrates significant anti-inflammatory properties through inhibition of COX enzymes and NAPE-PLD. Its structural characteristics play a vital role in its biological activity, making it a candidate for further pharmacological development. Future research should focus on in vivo studies to validate these findings and explore potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 4-(2-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine?

A common method involves reacting (E)-1-(substituted phenyl)-3-aryl-prop-2-en-1-ones (chalcones) with guanidine nitrate in ethanol under reflux, followed by LiOH-mediated cyclization. Purification via silica gel column chromatography with ethyl acetate/petroleum ether (2:8) yields the product. Key intermediates like 2-chlorophenyl and 4-methylphenyl groups are introduced during chalcone synthesis, ensuring regioselectivity .

Q. How is the compound characterized spectroscopically?

- IR spectroscopy : Identifies NH stretches (~3434–3200 cm) and aryl C=C/C-Cl vibrations (~1599–645 cm) .

- NMR analysis : H NMR shows aromatic protons (δ 7.30–8.03 ppm) and NH signals (~5.29 ppm). C NMR confirms pyrimidine ring carbons (e.g., C-2 at δ 163.8 ppm) and aryl substituents .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula and substituent stability .

Q. What preliminary biological assays are recommended for this compound?

Screen for antimicrobial activity using agar diffusion (e.g., against S. aureus or E. coli) and cytotoxicity via MTT assays (e.g., IC in cancer cell lines). Compare results with structurally similar pyrimidines, noting substituent-dependent variations in potency .

Advanced Research Questions

Q. How do structural modifications influence its structure-activity relationships (SAR)?

Substituent effects are critical:

- Chlorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition).

- Methylphenyl group : Modulates steric effects and metabolic stability.

Comparative studies show replacing 4-methylphenyl with morpholinophenyl (as in analog 24) increases solubility but reduces antimicrobial potency, highlighting trade-offs between hydrophilicity and bioactivity .

Q. What computational strategies optimize its reactivity or binding affinity?

- Quantum mechanics (QM) : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

- Molecular docking : Simulate interactions with targets like DHFR (dihydrofolate reductase) or kinases. For example, the chloro group may form halogen bonds with Lys or Arg residues .

- MD simulations : Assess conformational stability in solvent (e.g., water vs. DMSO) to guide solvent selection for assays .

Q. How do crystallographic studies inform its supramolecular interactions?

X-ray diffraction reveals:

- Hydrogen bonding : NH groups form intermolecular bonds with pyrimidine N atoms (e.g., N–H⋯N, ~2.8 Å).

- π-Stacking : Aromatic rings align with dihedral angles <30°, stabilizing crystal packing.

- Torsional flexibility : Substituents like 2-chlorophenyl induce torsional angles (~29–46°), affecting solubility and polymorphism .

Q. How to resolve contradictions in biological data across studies?

- Control variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize discrepancies.

- SAR re-evaluation : Re-test analogs with conflicting results (e.g., 4-methylphenyl vs. sulfonyl derivatives) under identical protocols .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outlier datasets .

Methodological Recommendations

- Synthetic optimization : Replace LiOH with KOH to reduce side-product formation during cyclization .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

- Data reporting : Include negative results (e.g., inactive analogs) to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.